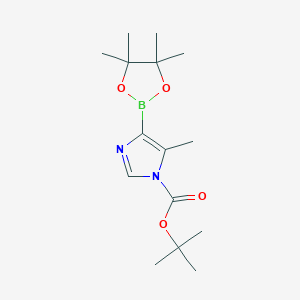

tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate

Description

tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate is a boron-containing imidazole derivative with a molecular formula of C₁₈H₂₅BN₂O₄ (assuming structural similarity to ). It features:

- A tert-butoxycarbonyl (Boc) group at the 1-position of the imidazole ring, providing steric protection and stability under basic conditions.

- A pinacol boronate ester at the 4-position, enabling participation in Suzuki-Miyaura cross-coupling reactions .

- A methyl substituent at the 5-position, which may influence electronic properties and regioselectivity in reactions.

This compound is typically stored under inert conditions (2–8°C) due to the moisture sensitivity of the boronate ester . Its applications span medicinal chemistry (e.g., as a synthetic intermediate for kinase inhibitors or PROTACs) and materials science.

Properties

Molecular Formula |

C15H25BN2O4 |

|---|---|

Molecular Weight |

308.18 g/mol |

IUPAC Name |

tert-butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-carboxylate |

InChI |

InChI=1S/C15H25BN2O4/c1-10-11(16-21-14(5,6)15(7,8)22-16)17-9-18(10)12(19)20-13(2,3)4/h9H,1-8H3 |

InChI Key |

KIYBEMSDZNNBAO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(C=N2)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate typically involves the reaction of 5-methyl-1H-imidazole-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely employed in Suzuki-Miyaura cross-coupling due to its dioxaborolane moiety, which acts as a stable boronic ester. The reaction typically involves:

-

Reagents : Palladium catalysts (e.g., Pd(PPh₃)₄), aryl halides (e.g., bromobenzene derivatives), and a base (e.g., K₂CO₃).

-

Conditions : Conducted in polar aprotic solvents (e.g., THF or DMF) at 80–100°C under inert atmosphere .

-

Outcome : Forms biaryl or heteroaryl compounds via carbon-carbon bond formation .

Example :

In a study, the compound reacted with methyl 4-bromobenzoate under microwave-assisted conditions (General Procedure B) to yield a biaryl product in 99% yield after purification .

| Reaction Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | THF |

| Temperature | 100°C |

| Yield | 99% |

Oxidation Reactions

The dioxaborolane group can be oxidized to generate boronic acids:

-

Reagents : Hydrogen peroxide (H₂O₂) or ozone (O₃).

-

Outcome : Produces tert-butyl 5-methyl-4-borono-1H-imidazole-1-carboxylate, a key intermediate for further functionalization .

Reduction Reactions

Selective reduction of the imidazole ring or ester groups is achievable:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions : Anhydrous solvents (e.g., diethyl ether) at −78°C to 25°C.

-

Outcome : Generates reduced imidazole derivatives or alcohols, depending on the target functional group.

Substitution Reactions

The imidazole ring undergoes electrophilic substitution:

-

Reagents : Halogenating agents (e.g., NBS for bromination) or nitrating agents.

-

Conditions : Polar solvents (e.g., DCM) at 0–25°C.

-

Outcome : Introduces halogens or nitro groups at the C-2 or C-5 positions of the imidazole.

Stability Under Reaction Conditions

The dioxaborolane group shows remarkable stability toward hydrolysis in basic media, enabling its use in multi-step syntheses without premature deprotection .

Comparative Reaction Data

Mechanistic Insights

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step synthetic routes that optimize yield and purity while minimizing by-products. The presence of the dioxaborolane group is particularly noteworthy as it can facilitate various chemical transformations and interactions with biological substrates.

Pharmaceutical Intermediates

One of the primary applications of tert-butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate is as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with specific therapeutic effects.

Case Study: Synthesis of Antimycobacterial Agents

Recent studies have explored the use of similar imidazole derivatives in creating antimycobacterial agents. The incorporation of the dioxaborolane moiety has been linked to enhanced biological activity against pathogens such as Mycobacterium tuberculosis .

Catalysis

The compound's unique reactivity profile makes it a candidate for catalysis in organic reactions. Its ability to interact with various substrates can facilitate chemical transformations that are valuable in synthetic organic chemistry.

Example: Catalytic Activity

Research indicates that compounds containing boron moieties can act as Lewis acids in catalysis, promoting reactions such as nucleophilic substitutions and cycloadditions. The specific interactions of this compound with other reactants could enhance reaction rates and selectivity.

The biological activity of this compound is an area of ongoing research. Initial investigations suggest that its structural components may confer unique interactions with biological molecules.

Interaction Studies

Understanding how this compound interacts with proteins and nucleic acids is crucial for assessing its potential as a therapeutic agent. Such studies could reveal mechanisms of action relevant to drug development.

Key Areas of Investigation:

- Antimicrobial properties

- Enzyme inhibition

- Interaction with cellular receptors

Mechanism of Action

The mechanism by which tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with hydroxyl and amino groups in proteins, modulating their activity. This interaction can inhibit or activate specific pathways, depending on the biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substitution Pattern and Functional Group Variations

Compound A : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazole-1-carboxylate (CAS 1198605-51-4)

- Key Differences : Lacks the 5-methyl group present in the target compound.

- Impact : Reduced steric hindrance at the 5-position may enhance reactivity in cross-coupling reactions but reduce selectivity.

- Purity : 95% (vs. ≥97% for the target compound) .

Compound B : tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate (CAS 2223052-26-2)

- Key Differences : Replaces the Boc group with a carbamate and positions the boronate at the 5-position.

- Impact : Altered electronic profile (carbamate vs. ester) may affect stability in acidic conditions.

- Molecular Weight : 309.17 g/mol (vs. ~344 g/mol for the target compound) .

Compound C : tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Key Findings :

Biological Activity

The compound tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate represents a novel class of boron-containing compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C18H32BNO4

- Molecular Weight : 337.27 g/mol

- CAS Number : 2304635-21-8

The biological activity of this compound is largely attributed to its interaction with cellular targets involved in various signaling pathways. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, which may enhance its biological efficacy.

Key Mechanisms:

- Microtubule Stabilization : Similar compounds have been shown to stabilize microtubules, which are critical for cell division and intracellular transport. This stabilization can lead to apoptosis in rapidly dividing cancer cells .

- Inhibition of Enzymatic Activity : The boron atom in the dioxaborolane moiety may interact with enzymes such as carbonic anhydrases or lipoxygenases, potentially inhibiting their activity and altering metabolic pathways .

Biological Activity Data

A summary of biological activity data is presented in the following table:

Case Study 1: Anti-Cancer Effects

A study evaluated the anti-cancer properties of similar imidazole derivatives against various cancer cell lines. The results indicated that these compounds induced significant apoptosis at micromolar concentrations through the stabilization of microtubules and subsequent disruption of mitotic processes .

Case Study 2: Neuroprotective Effects

Research has suggested that compounds with similar structures exhibit neuroprotective effects by modulating microtubule dynamics in neuronal cells. This modulation could offer therapeutic avenues for neurodegenerative diseases .

Research Findings

Recent studies have focused on the synthesis and characterization of tert-butyl derivatives and their biological evaluations:

Q & A

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.